Phenylalanine, alpha-phenyl-

Overview

Description

Phenylalanine is an essential amino acid with a phenyl group attached to the alpha carbon atom. It is a precursor to neurotransmitters and plays a vital role in the biosynthesis of other amino acids and some neurochemicals. The studies provided explore various synthetic routes to create derivatives of phenylalanine, which are important in medicinal chemistry and drug design due to their biological significance and therapeutic potential.

Synthesis Analysis

The synthesis of alpha-amino esters containing a phenylalanine scaffold has been achieved through a three-component reaction. This method involves the use of aromatic or benzylic organozinc reagents, primary or secondary amines, and ethyl glyoxylate, resulting in good to high yields of the desired products. The simplicity of this procedure is noteworthy, as it allows for the concise synthesis of esters with a phenylglycine or phenylalanine scaffold .

Another synthetic approach utilizes phenylalanine aminomutase, an enzyme that catalyzes the addition of ammonia to substituted cinnamic acids. This method produces aromatic alpha- and beta-amino acids with high enantioselectivity and excellent enantiomeric excess. The regioselectivity of this enzymatic conversion is influenced by the substituents on the aromatic ring, and a box model for the enzyme's active site has been proposed based on the hydrophobicity of these substituents .

Molecular Structure Analysis

The molecular structure of phenylalanine derivatives is characterized by the presence of a phenyl group attached to the alpha carbon of the amino acid. The studies do not provide detailed molecular structure analysis, but the synthetic methods described are designed to preserve the stereochemistry and functional groups that are essential for the biological activity of these molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of phenylalanine derivatives are diverse. The three-component synthesis described in the first study involves the reaction of organozinc reagents with amines and ethyl glyoxylate, which likely proceeds through a nucleophilic addition mechanism . The enzymatic synthesis reported in the second study involves the regioselective addition of ammonia to substituted cinnamic acids, facilitated by phenylalanine aminomutase, which operates through a complex biocatalytic mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylalanine derivatives are influenced by their functional groups and stereochemistry. While the provided studies do not explicitly discuss these properties, it can be inferred that the derivatives synthesized would exhibit properties typical of alpha-amino acids, such as zwitterionic forms at physiological pH, solubility in water, and reactivity with other biomolecules. The enantiopure nature of the synthesized compounds is particularly important for their biological activity, as stereochemistry plays a crucial role in the interaction of amino acids with enzymes and receptors .

Relevant Case Studies

The studies do not mention specific case studies; however, the synthetic methods developed for phenylalanine derivatives have significant implications for the design of pharmaceuticals and the study of enzyme catalysis. The enantiopure amino acids synthesized using phenylalanine aminomutase, for example, could be used to investigate the role of stereochemistry in drug-receptor interactions and could lead to the development of new therapeutics .

Scientific Research Applications

Biosynthesis and Metabolic Role in Plants

Phenylalanine plays a vital role in plants, serving as a precursor for many compounds crucial for plant growth, reproduction, and defense against stress. It is a key metabolic node linking primary and secondary metabolism, particularly in trees where it contributes significantly to the biosynthesis of lignin, an essential component of wood. This amino acid is synthesized through two alternative pathways, the ancient phenylpyruvate pathway present in microorganisms and the arogenate pathway that evolved later in plants. In conifer trees, phenylalanine metabolism is central to carbon channeling from photosynthesis to phenylpropanoid biosynthesis, highlighting its significance in wood formation and biotic interactions (Pascual et al., 2016).

Role in Phenylketonuria and Diagnostic Applications

Phenylalanine is a critical factor in phenylketonuria (PKU), a genetic disorder characterized by an inability to metabolize phenylalanine properly, leading to its accumulation and potential brain damage. Studies have focused on alpha-methylphenylalanine as a model for understanding PKU and its effects, including changes in enzyme activities and brain development, providing insights into potential treatments and diagnostic tools for PKU (Delvalle et al., 1978).

Fluorinated Phenylalanines in Drug Research

Fluorinated phenylalanines have gained significant attention in drug research due to their role as potential enzyme inhibitors and therapeutic agents. They have been used in tumor imaging using PET and have shown to increase the catabolic stability of therapeutic proteins and peptide-based vaccines. This research area focuses on the synthesis of D- or L-fluorinated phenylalanines and their applications in pharmaceuticals (Awad & Ayoup, 2020).

Enhancing Phenylalanine Production in Industrial Applications

Research has also been conducted to improve the production of L-phenylalanine, an amino acid used in food and medicine. Studies have identified key enzymes in the biosynthesis pathway in E. coli, providing methods to detect bottlenecks in metabolic pathways and improve the yield of phenylalanine for industrial applications (Ding et al., 2016).

Electrochemical Sensors for Phenylalanine Detection

Electrochemical sensors and biosensors have been developed for the detection of phenylalanine, which is crucial for monitoring the health status of individuals with phenylketonuria. These sensors use various sensitive materials to improve selectivity, sensitivity, and detection limits, highlighting the importance of phenylalanine detection in biological fluids (Dinu & Apetrei, 2020).

Mechanism of Action

Target of Action

Phenylalanine, alpha-phenyl-, also known as (2R)-2-amino-2,3-diphenylpropanoic acid, is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and is essential in the structure and function of many proteins and enzymes . It primarily targets the enzyme phenylalanine hydroxylase (PAH) with the help of a cofactor called tetrahydrobiopterin (BH4) .

Mode of Action

Most dietary Phenylalanine, alpha-phenyl- is converted into another amino acid, tyrosine, by the enzyme phenylalanine hydroxylase (PAH) with the help of a cofactor called tetrahydrobiopterin (BH4) . Tyrosine is then converted into several other products, including dopamine, a neurotransmitter involved in coordination, movement, as well as pleasure and reward; serotonin, a neurotransmitter that helps to regulate mood, appetite, and cognitive function; norepinephrine and epinephrine, which are also neurotransmitters and hormones used by the sympathetic nervous system; as well as the pigment melanin, which gives color to the skin, hair, and eyes .

Biochemical Pathways

Phenylalanine, alpha-phenyl- is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . Absence of the enzyme homogentisate oxidase causes the buildup of homogentisate, leading to the production of black urine . It also plays a vital role in the biosynthesis of other amino acids and is essential in the structure and function of many proteins and enzymes .

Pharmacokinetics

It is known that it plays a crucial role in protein synthesis, serving as a building block for the formation of proteins within the body .

Result of Action

The result of Phenylalanine, alpha-phenyl- action is the production of several important neurotransmitters and hormones, such as dopamine, serotonin, norepinephrine, and epinephrine, as well as the pigment melanin . These molecules play crucial roles in various physiological and cognitive functions.

Action Environment

The action of Phenylalanine, alpha-phenyl- can be influenced by various environmental factors. For instance, acid rain can decrease enzyme activity by an average of 4.87% . Soil dehydrogenase and protease activities were particularly sensitive to acid rain, with significant inhibitions observed . Therefore, environmental conditions can significantly impact the action, efficacy, and stability of Phenylalanine, alpha-phenyl-.

Future Directions

There are continuous attempts at improving the quality of medical foods including their palatability. Advances in dietary therapy such as the use of large neutral amino acids (LNAA) and glycomacropeptides (GMP; found within the whey fraction of bovine milk) have been explored . Gene therapy and enzyme replacement or substitution therapy have yielded more promising data in recent years .

properties

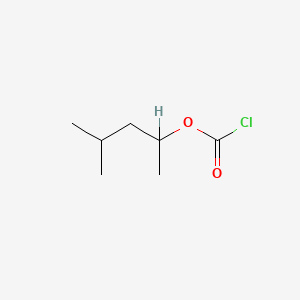

IUPAC Name |

(2R)-2-amino-2,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-15(14(17)18,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11,16H2,(H,17,18)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCRTUKBQGPJNL-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@](C2=CC=CC=C2)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205152 | |

| Record name | Phenylalanine, alpha-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56594-95-7 | |

| Record name | Phenylalanine, alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056594957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanine, alpha-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.